molecular formula C8H20N2O2S B12612997 N-(2,2-Dimethylpropyl)-N'-propan-2-ylsulfuric diamide CAS No. 898798-38-4

N-(2,2-Dimethylpropyl)-N'-propan-2-ylsulfuric diamide

Katalognummer: B12612997
CAS-Nummer: 898798-38-4
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: VQZWXQBIDHNREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide typically involves the reaction of 2,2-dimethylpropylamine with sulfuric acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide involves large-scale reactors and continuous flow systems. The reactants are fed into the reactor at controlled rates, and the reaction is maintained at optimal conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N,N-dimethylpropan-2-amine

Uniqueness

N-(2,2-Dimethylpropyl)-N’-propan-2-ylsulfuric diamide is unique due to its specific combination of sulfur and nitrogen atoms, which gives it distinct chemical and biological properties

Eigenschaften

CAS-Nummer

898798-38-4

Molekularformel

C8H20N2O2S

Molekulargewicht

208.32 g/mol

IUPAC-Name

2,2-dimethyl-N-(propan-2-ylsulfamoyl)propan-1-amine

InChI

InChI=1S/C8H20N2O2S/c1-7(2)10-13(11,12)9-6-8(3,4)5/h7,9-10H,6H2,1-5H3

InChI-Schlüssel

VQZWXQBIDHNREC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NS(=O)(=O)NCC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.